REACTION_SMILES
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[CH2:10]([C:11]#[CH:12])[Br:13].[H-:8].[Na+:9].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1.[OH2:14].[nH:1]1[cH:2][c:3]([CH:6]=[O:7])[cH:4][cH:5]1>>[n:1]1([CH2:12][C:11]#[CH:10])[cH:2][c:3]([CH:6]=[O:7])[cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc[nH]c1
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Name
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Type
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product
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Smiles
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C#CCn1ccc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |